4-(Dimethylamino)benzenediazonium tetrafluoroborate

Diazonium salt stability Counterion effect Process safety

4-(Dimethylamino)benzenediazonium tetrafluoroborate (CAS 24564-52-1) is an aryl diazonium salt with the molecular formula C₈H₁₀BF₄N₃, featuring a strongly electron-donating 4-(dimethylamino) substituent on the phenyl ring paired with a non-nucleophilic tetrafluoroborate counterion. This substitution pattern significantly modulates the electrophilicity of the diazonium moiety relative to unsubstituted or electron-deficient analogs, while the BF₄⁻ counterion confers superior thermal stability and handling safety compared to halide-based diazonium salts.

Molecular Formula C8H10BF4N3
Molecular Weight 234.99 g/mol
CAS No. 24564-52-1
Cat. No. B1244101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)benzenediazonium tetrafluoroborate
CAS24564-52-1
Synonyms4-dimethylaminobenzenediazonium chloride
4-dimethylaminobenzenediazonium fluoroborate
4-dimethylaminobenzenediazonium hexafluorophosphate (1-)
4-dimethylaminobenzenediazonium perchlorate
4-dimethylaminobenzenediazonium sulfite (1:1), sodium salt
4-dimethylaminobenzenediazonium trichlorozincate (1-)
4-dimethylaminobenzenediazonium, (T-4)-tetrachlorozincate (2-) (2:1)
4-N,N-dimethylaminobenzene diazonium chloride
DDFB
p-(n,N-dimethyl)aminobenzenediazonium fluoroborate
para-dimethylaminobenzene diazonium fluoroborate
Molecular FormulaC8H10BF4N3
Molecular Weight234.99 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CN(C)C1=CC=C(C=C1)[N+]#N
InChIInChI=1S/C8H10N3.BF4/c1-11(2)8-5-3-7(10-9)4-6-8;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1
InChIKeyKLSVPEXDCDPIFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)benzenediazonium Tetrafluoroborate (CAS 24564-52-1): A Specialized Aryl Diazonium Salt for Controlled Reactivity


4-(Dimethylamino)benzenediazonium tetrafluoroborate (CAS 24564-52-1) is an aryl diazonium salt with the molecular formula C₈H₁₀BF₄N₃, featuring a strongly electron-donating 4-(dimethylamino) substituent on the phenyl ring paired with a non-nucleophilic tetrafluoroborate counterion . This substitution pattern significantly modulates the electrophilicity of the diazonium moiety relative to unsubstituted or electron-deficient analogs, while the BF₄⁻ counterion confers superior thermal stability and handling safety compared to halide-based diazonium salts . The compound is commercially available as a crystalline solid and finds use in azo dye synthesis, surface grafting, and photoaffinity labeling where precise control over electrophilic reactivity and counterion inertness is critical.

Protocol Non-aqueous azo coupling and diazo functionalization
Platform Electroreduction grafting on Au or ITO surfaces
Probe Photoaffinity labeling of receptor binding sites

Why 4-(Dimethylamino)benzenediazonium Tetrafluoroborate Cannot Be Replaced by Generic Diazonium Salts


Generic diazonium chlorides—including the chloride analog of this compound (CAS 100-04-9)—are notorious for thermal instability, shock sensitivity, and explosive decomposition even below 0 °C, which imposes severe constraints on isolation, storage, and synthetic protocol design . The tetrafluoroborate counterion is not a passive spectator: it eliminates the internal redox decomposition pathway available to chloride salts, renders the solid bench-stable at room temperature, and strongly influences solubility in organic media, thereby enabling anhydrous coupling conditions that are unattainable with halide counterparts . Furthermore, the electron-donating 4-(dimethylamino) group profoundly alters the electrophilicity of the diazonium cation relative to unsubstituted or nitro-substituted benzenediazonium salts, dictating coupling partner compatibility and reaction selectivity—parameters that cannot be reproduced by swapping in a different aryl diazonium compound. The evidence assembled below quantifies precisely where this specific tetrafluoroborate salt provides measurable, decision-relevant differentiation from its closest comparators.

Chloride Counterion
Chloride salts are shock-sensitive and decompose above 0°C; stability profile may not transfer to isolation or storage protocols.
Substituent Effect
4-(Dimethylamino) group strongly modulates electrophilicity; reactivity and coupling selectivity differ from unsubstituted or nitro analogs.
Counterion Compatibility
Tetrafluoroborate enables anhydrous organic media; hexafluorophosphate or zincate counterions may introduce side reactions or waste streams.

Quantitative Differentiation of 4-(Dimethylamino)benzenediazonium Tetrafluoroborate against Closest Analogs


Safety and Handling: Tetrafluoroborate vs. Chloride Counterion Stability

The 4-(dimethylamino)benzenediazonium cation, when paired with the chloride counterion (CAS 100-04-9), forms a salt that is reported to be thermally unstable and potentially explosive upon isolation; the parent benzenediazonium chloride is explicitly classified as 'dangerously explosive' and must be handled only in solution below 5 °C. In contrast, the tetrafluoroborate salt is a bench-stable crystalline solid that decomposes smoothly rather than detonating upon heating, enabling safer isolation, storage, and synthetic handling . This difference in safety profile is a direct consequence of the non-nucleophilic, non-reducing nature of BF₄⁻, which eliminates the internal redox pathway that renders chloride diazonium salts shock-sensitive . Quantitatively, while benzenediazonium chloride decomposes rapidly above 0 °C, the tetrafluoroborate salt of the parent benzenediazonium is reported to be stable at room temperature and decomposes smoothly only upon strong heating (>100 °C) in the Balz–Schiemann fluorination . This safety margin is critical for procurement decisions in industrial settings where isolable, transportable diazonium reagents are required.

Counterion Stability
Class-level
BF₄⁻ salt: bench-stable solid; chloride: explosive above 0°C
Supports procurement safety review
Stability profile reported for aryl diazonium class
Diazonium salt stability Counterion effect Process safety Thermal decomposition

Surface Grafting Efficiency: Gold Electrode Electroreduction for Robust Bioactive Polymer Films

In a direct experimental study by Gam-Derouich et al. (2012), the parent 4-(dimethylamino)benzenediazonium tetrafluoroborate salt was electroreduced on a gold surface to generate covalently attached 4-(dimethylamino)phenyl (DMA) hydrogen-donor layers. These DMA layers initiated surface-confined radical photopolymerization of 2-hydroxyethyl methacrylate (HEMA), yielding poly(2-hydroxyethyl methacrylate) (PHEMA) grafts with thicknesses ranging from 7 to 27 nm, as measured by X-ray photoelectron spectroscopy (XPS) . Subsequent activation with 1,1′-carbonyldiimidazole achieved 37% conversion of surface hydroxyl groups, sufficient for 90% surface coverage by bovine serum albumin (BSA) protein . Critically, the PHEMA grafts resisted total failure after soaking in methyl ethyl ketone (MEK), a potent paint stripper, demonstrating exceptional adhesion to the gold substrate . This level of robustness is attributed to the clean electroreduction of the tetrafluoroborate salt at a controlled potential (−0.5 V vs. Ag/AgCl) that minimizes side reactions and generates well-defined DMA monolayers—conditions not achievable with the more reactive and unstable chloride salt .

Grafting Performance
Direct comparison
PHEMA 7–27 nm; 90% BSA coverage; MEK-resistant
Supports surface functionalization workflow
Electroreduction at −0.5 V vs Ag/AgCl
Surface modification Electrografting Diazonium reduction Biomedical coatings

Photoaffinity Labeling Efficiency: Irreversible Acetylcholine Receptor Binding

4-(Dimethylamino)benzenediazonium fluoroborate (abbreviated DDF in biochemical literature) has been shown to act as a monovalent photoaffinity label of the nicotinic acetylcholine receptor (AChR). In dark conditions, DDF behaves as a reversible competitive antagonist, but upon irradiation with visible light, it irreversibly binds to the receptor via an energy-transfer mechanism involving tryptophan residues . Quantitative analysis demonstrated that at reagent concentrations below the equilibrium dissociation constant, up to 60% of the agonist-binding sites are covalently labeled . The incorporation of approximately one molecule of label per α-bungarotoxin-binding site is sufficient to fully block α-bungarotoxin binding to the membrane-bound receptor . This dual-mode activity—reversible dark binding followed by irreversible photo-crosslinking—is critically dependent on the chemical stability of the tetrafluoroborate salt in solution prior to photolysis, a property not shared by halide salts which are prone to premature hydrolysis and loss of diazonium functionality .

Labeling Efficiency
Cross-study comparable
60% covalent AChR site labeling; monovalent blockade
Supports photoaffinity probe selection
Visible light irradiation required
Photoaffinity labeling Acetylcholine receptor Covalent probe Nicotinic receptor

Azo Coupling Yield: Optimized Synthesis of Nitroazobenzenes

A direct comparative study by Atroshchenko et al. (2001) examined the yield of nitroazobenzenes from the reaction of 4-nitrobenzenediazonium tetrafluoroborate and 4-dimethylaminobenzenediazonium tetrafluoroborate with anionic σ-adducts derived from 1,3-dinitrobenzene . Under optimized conditions, the 4-dimethylaminobenzenediazonium tetrafluoroborate salt afforded nitroazobenzene products in 80–90% isolated yield . In contrast, the 4-nitro-substituted analog required different conditions and exhibited distinct reactivity due to the contrasting electronic effects of the para-substituents. The 4-dimethylamino group donates electron density, reducing the electrophilicity of the diazonium moiety relative to the nitro-substituted or unsubstituted analogs, which directly impacts coupling partner scope and reaction selectivity. This yield range (80–90%) provides a quantitative benchmark for procurement when a specific azo coupling transformation with an electron-rich diazonium partner is targeted, and cannot be assumed for the chloride salt of the same cation, which would decompose under the anhydrous conditions employed .

Coupling Yield
Direct comparison
80–90% yield of nitroazobenzenes
Supports azo coupling protocol selection
Anhydrous conditions; chloride not isolable
Azo coupling Nitroazobenzene synthesis Diazonium electrophile Synthetic yield optimization

Organic-Phase Solubility Advantage: Enabling Homogeneous Coupling in Dichloromethane

Aryl diazonium tetrafluoroborates, including the 4-(dimethylamino) derivative, exhibit markedly different solubility profiles compared to their chloride counterparts. While benzenediazonium chlorides are water-soluble and prone to rapid hydrolysis above pH 7, the tetrafluoroborate salts are soluble in polar organic solvents such as acetonitrile, dichloromethane, and THF . This solubility shift is critical: it permits homogeneous azo coupling reactions in organic media without phase-transfer catalysts, and enables anhydrous conditions that suppress the competing hydrolysis of the diazonium group to phenols. A study by Atroshchenko et al. explicitly employed the tetrafluoroborate salt of 4-dimethylaminobenzenediazonium in organic solvent for the synthesis of nitroazobenzenes, achieving 80–90% yields . The hexafluorophosphate analog (CAS 2926-45-6) shares some solubility characteristics but introduces phosphorus-containing waste streams and different crystallization behavior, while the trichlorozincate double salt (CAS 13533-17-0) introduces Lewis acidic zinc that can catalyze undesired side reactions. The tetrafluoroborate thus occupies a unique position in the solubility/reactivity matrix for non-aqueous diazonium chemistry .

Solubility Profile
Class-level
Soluble in CH₂Cl₂, MeCN, THF; non-coordinating BF₄⁻
Supports non-aqueous coupling workflow
Verify solubility for specific solvent system
Solubility Phase transfer Non-aqueous coupling Tetrafluoroborate counterion

Optimal Application Scenarios for 4-(Dimethylamino)benzenediazonium Tetrafluoroborate Based on Quantitative Evidence


Biomedical Surface Engineering: Gold or ITO Electrode Functionalization for Protein-Immobilized Coatings

This compound is uniquely suited for electroreduction grafting onto gold or ITO electrodes to create robust, protein-functionalized polymer coatings. The tetrafluoroborate salt provides a stable electroreduction window at −0.5 V (vs. Ag/AgCl), enabling formation of well-defined 4-(dimethylamino)phenyl (DMA) monolayers that initiate photopolymerization of HEMA. The resulting PHEMA grafts (7–27 nm thick) resist delamination even in aggressive solvents such as methyl ethyl ketone and achieve up to 90% surface coverage with covalently linked BSA protein . This performance is directly attributed to the counterion stability and controlled reduction chemistry of the tetrafluoroborate salt, as documented by Gam-Derouich et al. . For procurement in biosensor or biomedical device research, this compound is the demonstrated standard for diazonium-mediated surface functionalization on noble metal electrodes.

Photoaffinity Labeling of Neuroreceptor Binding Sites

Under the designation DDF, this compound is a premier photoaffinity label for mapping acetylcholine receptor binding sites. Its mechanism—reversible competitive binding in the dark followed by irreversible photo-crosslinking upon visible light irradiation—enables site-specific covalent labeling with up to 60% efficiency, quantified by α-bungarotoxin competition assays . This level of labeling efficiency and the clean monovalent attachment chemistry exceed the performance of conventional aryl azide photoaffinity probes, which typically achieve <30% labeling. The tetrafluoroborate counterion is essential for maintaining the diazonium functionality in a chemically stable yet highly photoreactive state prior to photolysis, a requirement that halide salts cannot fulfill [REFS-2, REFS-3]. Researchers studying cholinergic receptor pharmacology should prioritize this compound over generic diazonium salts or azide-based probes.

High-Yield Azo Dye and Nitroazobenzene Synthesis under Anhydrous Conditions

For synthetic chemists targeting azo-coupled products via electrophilic aromatic substitution, this tetrafluoroborate salt delivers 80–90% isolated yields when reacted with electron-rich nucleophiles such as 1,3-dinitrobenzene-derived σ-adducts . The anhydrous, organic-solvent-mediated protocol enabled by the tetrafluoroborate's solubility profile (e.g., in dichloromethane or acetonitrile) avoids the competing hydrolysis that plagues chloride diazonium salts in aqueous media . The 4-dimethylamino substituent additionally modulates electrophilicity to favor coupling with electron-rich partners, providing selectivity orthogonal to nitro- or unsubstituted benzenediazonium salts. This compound should be selected over the chloride (CAS 100-04-9) or trichlorozincate (CAS 13533-17-0) analogs whenever non-aqueous, high-yield azo coupling is required.

Safe, Isolable Diazonium Source for Continuous Flow and Large-Scale Diazotization-Coupling Sequences

The documented bench stability and non-explosive character of the tetrafluoroborate salt—in contrast to the dangerously explosive chloride—make it the appropriate choice for process chemistry applications requiring isolation and storage of the diazonium intermediate . This is particularly relevant for continuous flow Balz–Schiemann fluorination or sequential diazotization–coupling sequences where the diazonium species must be generated, isolated, and stored before downstream transformation. The smooth thermal decomposition profile of tetrafluoroborate salts (decomposing at >100 °C rather than detonating) provides a critical safety margin that the chloride salt cannot offer . Procurement for scale-up or flow chemistry should exclusively specify the tetrafluoroborate salt.

Application
Selection Property
Validation Focus
Gold/ITO electrode functionalization
BF₄⁻ counterion stability for electroreduction
Grafting adhesion and protein coverage
Photoaffinity labeling of AChR
Visible-light triggered covalent attachment
Labeling efficiency and binding-site blockade
Anhydrous azo coupling
Organic solubility and non-coordinating counterion
Coupling yield and product purity
Process-scale diazotization
Room-temperature bench stability
Thermal decomposition profile and shipping safety
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